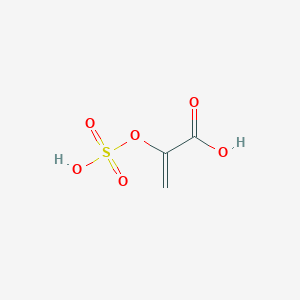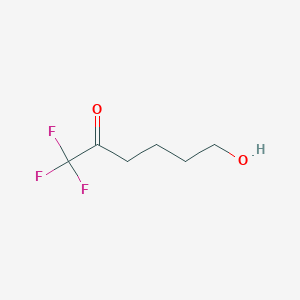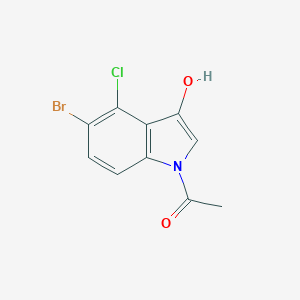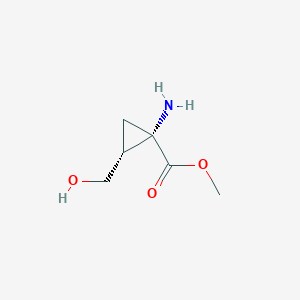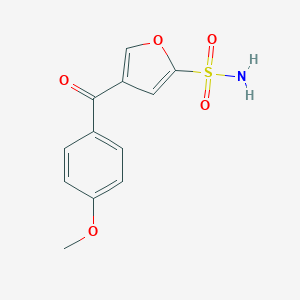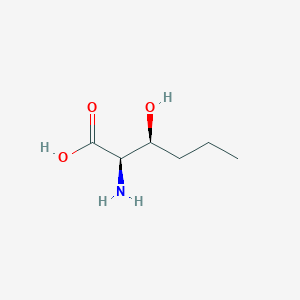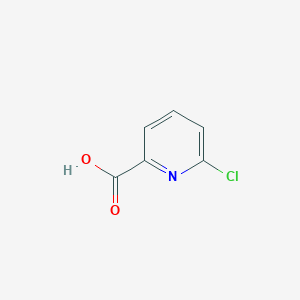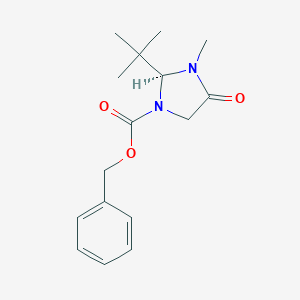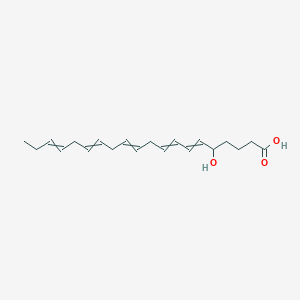![molecular formula C11H11F3 B051686 4-[(4-Trifluoromethyl)phenyl]-1-butene CAS No. 113170-92-6](/img/structure/B51686.png)
4-[(4-Trifluoromethyl)phenyl]-1-butene
Vue d'ensemble
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are used in various fields due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves the use of Grignard reagents or similar organometallic compounds . The exact method would depend on the specific compound being synthesized.Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds is characterized by a benzene ring with a trifluoromethyl group attached. The trifluoromethyl group is electron-withdrawing, which can influence the chemical behavior of the compound .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. Their reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds generally have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have high lipophilicity and metabolic stability .Applications De Recherche Scientifique
Kinetic Resolution of Enantiomers
One of the applications of “4-[(4-Trifluoromethyl)phenyl]-1-butene” is in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers . This process was achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
Biocatalytic Preparation of Optically Pure Compounds
Another application is in the biocatalytic preparation of optically pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This compound is an important pharmaceutical intermediate of a chemokine CCR5 antagonist . The asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .
Synthesis of Fluorescent Chemosensors
“4-[(4-Trifluoromethyl)phenyl]-1-butene” has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used in various fields such as biology, chemistry, and environmental science for the detection of specific ions or molecules .
Synthesis of Amidourea-Based Sensor for Anions
This compound is also used in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions . Anion sensors are important tools in environmental monitoring and biological systems .
Mécanisme D'action
Target of Action
Compounds containing trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules, potentially influencing their interaction with biological targets .
Result of Action
The trifluoromethyl group can modulate the biological activity of drug molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(4-Trifluoromethyl)phenyl]-1-butene . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600234 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113170-92-6 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




